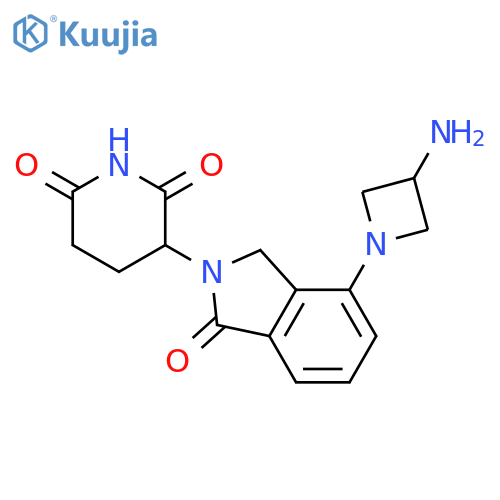Cas no 2703770-12-9 (3-4-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione)

3-4-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione 化学的及び物理的性質
名前と識別子
-
- EN300-28319551
- 2703770-12-9
- 3-[4-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione
- 3-4-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione
-
- インチ: 1S/C16H18N4O3/c17-9-6-19(7-9)12-3-1-2-10-11(12)8-20(16(10)23)13-4-5-14(21)18-15(13)22/h1-3,9,13H,4-8,17H2,(H,18,21,22)
- InChIKey: JCQQLJCYQIPVCM-UHFFFAOYSA-N
- ほほえんだ: O=C1C2C=CC=C(C=2CN1C1C(NC(CC1)=O)=O)N1CC(C1)N
計算された属性
- せいみつぶんしりょう: 314.13789045g/mol
- どういたいしつりょう: 314.13789045g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 545
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.7Ų
- 疎水性パラメータ計算基準値(XlogP): -0.8
3-4-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28319551-1.0g |
3-[4-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione |
2703770-12-9 | 1g |
$0.0 | 2023-05-24 | ||
| Enamine | EN300-28319551-1g |
3-[4-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione |
2703770-12-9 | 1g |
$0.0 | 2023-09-07 |
3-4-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione 関連文献
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
3-4-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dioneに関する追加情報
Comprehensive Overview of 3-4-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione (CAS No. 2703770-12-9)
3-4-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione (CAS No. 2703770-12-9) is a novel and highly specialized chemical compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, is part of a growing class of small-molecule therapeutics that target specific biological pathways. Its azetidine and isoindolinone moieties contribute to its potential as a key intermediate in the synthesis of bioactive molecules, particularly in oncology and immunology.
The molecular structure of 3-4-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione features a piperidine-2,6-dione core, which is a common scaffold in many FDA-approved drugs. This structural motif is often associated with proteasome inhibition and immunomodulatory effects, making it a subject of intense research for conditions such as multiple myeloma and autoimmune diseases. The presence of the 3-aminoazetidin-1-yl group further enhances its binding affinity to specific biological targets, potentially improving its therapeutic efficacy.
Recent studies have highlighted the role of 3-4-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione in the development of next-generation cancer therapies. Researchers are particularly interested in its ability to modulate the ubiquitin-proteasome pathway, a critical mechanism for protein degradation in cells. Dysregulation of this pathway is a hallmark of many cancers, and compounds like this one offer promising avenues for targeted treatment. Additionally, its potential applications in inflammatory diseases are being explored, given its structural similarity to known immunomodulators.
The synthesis of 3-4-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione involves multi-step organic reactions, often starting from readily available precursors such as phthalic anhydride and azetidine derivatives. The process typically includes amide coupling, cyclization, and functional group transformations, requiring precise control of reaction conditions to achieve high yields and purity. Advances in flow chemistry and catalytic methods have further optimized its production, making it more accessible for preclinical and clinical studies.
From a commercial perspective, the demand for 3-4-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione is driven by its potential as a drug candidate and pharmaceutical intermediate. Companies specializing in custom synthesis and contract research are increasingly offering this compound to support drug discovery programs. Its CAS No. 2703770-12-9 is frequently searched in scientific databases, reflecting its growing importance in the pharmaceutical industry.
In terms of safety and handling, 3-4-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione should be handled with standard laboratory precautions. While it is not classified as a hazardous substance, proper personal protective equipment (PPE) and ventilation are recommended during its use. Researchers are advised to consult the material safety data sheet (MSDS) for detailed guidelines on storage and disposal.
The future of 3-4-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione lies in its continued exploration as a therapeutic agent. Ongoing studies aim to elucidate its mechanism of action, optimize its pharmacokinetic properties, and evaluate its efficacy in animal models. As the pharmaceutical industry shifts toward precision medicine and targeted therapies, compounds like this one are poised to play a pivotal role in addressing unmet medical needs.
For researchers and industry professionals seeking more information about 3-4-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione (CAS No. 2703770-12-9), it is essential to stay updated with the latest publications and patent filings. Collaboration between academic institutions and pharmaceutical companies will likely accelerate its development, bringing it closer to clinical applications. This compound represents a fascinating intersection of organic chemistry, drug discovery, and translational research, offering exciting possibilities for the future of medicine.
2703770-12-9 (3-4-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione) 関連製品
- 640263-69-0((3-Amino-4-Pyrrolidin-1-Yl-Phenyl)-Pyrrolidin-1-Yl-Methanone)
- 511272-53-0((3R)-3-(3-chlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1240596-45-5(2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol)
- 2024249-01-0(3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile)
- 2446803-91-2(INDEX NAME NOT YET ASSIGNED)
- 946301-50-4(N-(3,4-difluorophenyl)-1-(3-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 27599-63-9(5(6)-Aminofluorescein)
- 1261470-02-3(2-(Chloromethyl)-8-fluoronaphthalene)
- 2680706-22-1(benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamate)
- 2228540-22-3(tert-butyl N-3,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-ylcarbamate)




